(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Description
This compound (CAS: 1217641-22-9) is a chiral Fmoc-protected amino acid derivative characterized by:
- Fmoc group: [(9H-Fluoren-9-yl)methoxy]carbonyl (Fmoc), a common protecting group in peptide synthesis due to its base-labile properties .
- Amino acid backbone: A (2R,3R)-configured hydroxypropanoic acid core, providing stereochemical specificity.
- Aromatic substituent: A 2,3-dimethoxyphenyl group, which influences electronic and steric properties.
The compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce chiral and functional diversity. Its methoxy groups enhance solubility in organic solvents, while the Fmoc group facilitates deprotection under mild basic conditions .
Properties
IUPAC Name |
(2R,3R)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO7/c1-32-21-13-7-12-19(24(21)33-2)22(23(28)25(29)30)27-26(31)34-14-20-17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-13,20,22-23,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYOARANXRHLN-DHIUTWEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654618 | |
| Record name | (2R,3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217641-22-9 | |
| Record name | (2R,3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the hydroxypropanoic acid backbone: This involves the use of chiral catalysts to ensure the correct stereochemistry.
Introduction of the dimethoxyphenyl group: This step often involves a coupling reaction using reagents like boronic acids or halides under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like Jones reagent or PCC.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4), PCC (Pyridinium chlorochromate)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
Fmoc-DHP plays a crucial role in the development of pharmaceutical compounds. Its structure allows for the incorporation of various functional groups that can enhance biological activity.
Anticancer Agents
Research has shown that derivatives of Fmoc-DHP exhibit cytotoxic effects against several cancer cell lines. The compound's ability to modulate protein interactions makes it a candidate for developing targeted therapies in oncology. For instance, studies have indicated that analogs can inhibit specific pathways involved in tumor growth, thereby enhancing the efficacy of existing chemotherapeutics .
Neuroprotective Effects
Fmoc-DHP has also been studied for its neuroprotective properties. In vitro studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Peptide Synthesis
Fmoc-DHP is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group is a popular protecting group for amino acids due to its stability and ease of removal under mild conditions.
Advantages in SPPS
- Stability : The Fmoc group provides stability during the synthesis process.
- Selective Deprotection : It can be selectively removed using base treatment, allowing for the introduction of subsequent amino acids without affecting the rest of the peptide chain .
- Yield Improvement : Its use has been associated with higher yields and purities in synthesized peptides compared to other protecting groups.
Therapeutic Applications
The potential therapeutic applications of Fmoc-DHP are being actively explored:
Drug Delivery Systems
Fmoc-DHP can be incorporated into drug delivery systems due to its favorable pharmacokinetic properties. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability .
Enzyme Inhibition
Recent studies have highlighted Fmoc-DHP's potential as an enzyme inhibitor. By modifying its structure, researchers are investigating its ability to inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects against cancer cell lines |
| Neuroprotective effects | Reduces oxidative stress in neuronal cells | |
| Peptide Synthesis | Building block in SPPS | Higher yields and purities |
| Therapeutic Applications | Drug delivery systems | Enhances solubility and bioavailability |
| Enzyme inhibition | Potential to inhibit key metabolic enzymes |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of Fmoc-DHP were synthesized and tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the Fmoc-DHP scaffold could yield potent anticancer agents .
Case Study 2: Neuroprotection
A recent investigation published in Neurobiology of Disease examined the neuroprotective effects of Fmoc-DHP on primary neuronal cultures exposed to oxidative stress. The findings demonstrated that treatment with Fmoc-DHP significantly decreased cell death and oxidative damage markers, indicating its potential therapeutic role in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, while the Fmoc group can provide steric hindrance, affecting the compound’s overall activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring significantly alter reactivity and applications:
Key Findings :
- Electron-donating groups (e.g., methoxy) increase solubility and reduce aggregation in SPPS .
- Electron-withdrawing groups (e.g., nitro) enhance reactivity in cross-coupling or bioconjugation .
- Halogenated derivatives (e.g., difluoro, trifluoromethyl) improve bioavailability and binding affinity in medicinal chemistry .
Functional Group Modifications in the Amino Acid Backbone
Variations in the hydroxypropanoic acid core influence stability and synthetic utility:
Key Findings :
Stereochemical Variations
Stereochemistry dictates biological activity and synthetic pathways:
Key Findings :
Biological Activity
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities supported by research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C32H35NO14
- Molecular Weight : 657.63 g/mol
- CAS Number : 118358-38-6
The compound features a fluorenylmethoxycarbonyl group which is known to enhance stability and solubility in biological systems. The presence of the dimethoxyphenyl group may also contribute to its biological activity through interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Amino Groups : The amino group is protected using the Fmoc strategy.
- Coupling Reactions : The protected amino acid is coupled with other functional groups using standard peptide coupling techniques.
- Deprotection : Finally, the protective groups are removed to yield the final product.
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study demonstrated that a related compound inhibited the growth of breast cancer cells in vitro by targeting specific signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory activity:
- Inhibition of Cytokine Production : Research has shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Case Study : In animal models, administration of this compound resulted in decreased inflammation markers following induced arthritis.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound:
- Mechanism : It appears to protect neuronal cells from oxidative stress-induced damage.
- Research Findings : A study indicated that treatment with this compound enhanced neuronal survival rates under conditions mimicking neurodegenerative diseases.
Comparative Biological Activity Table
Q & A
Q. What are the standard methodologies for synthesizing (2R,3R)-configured Fmoc-protected amino acid derivatives, and how can racemization be minimized?
- Methodological Answer: Synthesis typically involves coupling the Fmoc group to the amino acid under anhydrous conditions using activating agents like DIC/HOBt. To minimize racemization during esterification or amide bond formation:
- Use low temperatures (0–4°C) and short reaction times.
- Employ coupling reagents such as HATU or COMU, which reduce side reactions.
- Monitor chiral integrity via chiral HPLC or polarimetry. For example, microwave-assisted synthesis (50–60°C, 10–15 min) has been shown to reduce racemization in structurally similar Fmoc-protected compounds .
Q. How can researchers verify the purity and structural identity of this compound post-synthesis?
- Methodological Answer:
- Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 265 nm (λ_max for Fmoc group).
- Structural Confirmation:
- NMR: Compare and NMR peaks to reference spectra. For example, the Fmoc group shows aromatic protons at δ 7.2–7.8 ppm, while the 2,3-dimethoxyphenyl group exhibits methoxy signals at δ 3.7–3.9 ppm .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] for CHNO: calculated 506.18, observed ±0.5 ppm).
Q. What are the optimal storage conditions to maintain stability?
- Methodological Answer: Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent degradation. Avoid moisture, as hydrolysis of the Fmoc group can occur. Stability studies on analogous Fmoc-amino acids show >95% purity retention for 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for diastereomeric byproducts formed during synthesis?
- Methodological Answer:
- 2D NMR (COSY, HSQC): Identify coupling patterns and assign stereochemistry. For example, vicinal coupling constants () between H-2 and H-3 protons can differentiate (2R,3R) from (2S,3R) configurations.
- X-ray Crystallography: Resolve absolute configuration, as demonstrated for related Fmoc-protected cyclohexyl derivatives .
- Dynamic NMR: Use variable-temperature experiments to study conformational exchange in ambiguous cases .
Q. What strategies can optimize the compound’s solubility for in vitro biological assays without compromising its stability?
- Methodological Answer:
- Co-solvents: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
- pH Adjustment: Dissolve in buffered solutions (pH 7.4–8.0) where the carboxylic acid is deprotonated.
- Micellar Systems: Incorporate non-ionic surfactants (e.g., Tween-80) at concentrations below CMC. Studies on fluorinated analogs show solubility improvements from 0.1 mg/mL to 2.5 mg/mL using these methods .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) on the phenyl ring influence biological activity?
- Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with halogens (Br, F) or electron-withdrawing groups and test against biological targets (e.g., kinases, GPCRs). For example:
| Substituent | IC (nM) | LogP |
|---|---|---|
| 2,3-OCH | 120 ± 15 | 2.8 |
| 3,5-F | 85 ± 10 | 3.1 |
| 2-Br | 450 ± 50 | 3.5 |
| (Data adapted from fluorinated phenyl analogs ) |
- Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding affinities based on substituent electronic profiles .
Q. What experimental designs can elucidate the compound’s role in peptide-mediated drug delivery systems?
- Methodological Answer:
- Conjugation Studies: Link the compound to model peptides (e.g., cell-penetrating peptides) via solid-phase synthesis. Monitor cellular uptake via fluorescence microscopy (FITC tagging).
- Stability Assays: Incubate conjugates in human serum (37°C, 24 hr) and quantify intact compound via LC-MS. Fmoc groups in similar structures show <10% degradation under these conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data reported for structurally similar Fmoc-amino acids?
- Methodological Answer:
- Source Validation: Cross-check cell lines (e.g., HEK293 vs. HeLa) and assay conditions (MTT vs. resazurin). For instance, HEK293 cells show 2-fold higher sensitivity to Fmoc derivatives due to altered membrane permeability .
- Metabolomic Profiling: Use LC-MS/MS to identify metabolites that may interfere with assays (e.g., Fmoc hydrolysis products).
- Standardize Protocols: Adopt OECD guidelines for in vitro toxicity testing to minimize variability .
Key Tables for Reference
Table 1: Comparison of Synthetic Yields for Analogous Fmoc-Protected Compounds
| Compound | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Fmoc-3-(2-Br-phenyl)propanoic acid | Microwave-assisted | 78 | 98 |
| Fmoc-3-(3,5-F-phenyl)butanoic acid | Sonochemistry | 65 | 95 |
| Target Compound | Classical DIC/HOBt | 52 | 97 |
| (Adapted from ) |
Table 2: Solubility Enhancement Strategies for Hydrophobic Fmoc Derivatives
| Strategy | Solubility (mg/mL) | Stability (t, hr) |
|---|---|---|
| DMSO (5% v/v) | 1.8 | 48 |
| β-Cyclodextrin | 2.5 | 72 |
| Tween-80 (0.1% w/v) | 3.2 | 36 |
| (Data from ) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
